1-(pyrazin-2-yl)-2,3-dihydro-1H-indole
Description
Properties
IUPAC Name |
1-pyrazin-2-yl-2,3-dihydroindole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3/c1-2-4-11-10(3-1)5-8-15(11)12-9-13-6-7-14-12/h1-4,6-7,9H,5,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLIUIRYNQYNGCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig cross-coupling reaction has emerged as a cornerstone for constructing C–N bonds between aromatic amines and aryl halides. For 1-(pyrazin-2-yl)-2,3-dihydro-1H-indole, this method involves coupling 2,3-dihydro-1H-indole (1 ) with 2-bromopyrazine (2 ) under palladium catalysis (Scheme 1).
Scheme 1:
$$ \text{2,3-Dihydro-1H-indole} + \text{2-Bromopyrazine} \xrightarrow{\text{Pd catalyst, ligand, base}} \text{1-(Pyrazin-2-yl)-2,3-dihydro-1H-indole} $$
Optimization studies reveal that palladium acetate (Pd(OAc)$$2$$) paired with tricyclohexylphosphine (PCy$$3$$) as a ligand in 1,4-dioxane at reflux (110°C) delivers optimal yields (Table 1). Potassium phosphate (K$$3$$PO$$4$$) serves as the base, facilitating deprotonation of the indoline nitrogen. The reaction typically achieves 65–78% yield after 15–20 hours, with minimal formation of bis-arylated byproducts.
Table 1: Optimization of Buchwald-Hartwig Conditions
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|
| Pd(OAc)$$2$$/PCy$$3$$ | PCy$$_3$$ | K$$3$$PO$$4$$ | 1,4-Dioxane | 110 | 78 |
| Pd$$2$$(dba)$$3$$/XPhos | XPhos | Cs$$2$$CO$$3$$ | Toluene | 100 | 62 |
| PdCl$$_2$$/BINAP | BINAP | NaO$$^t$$Bu | DMF | 120 | 54 |
Key advantages include scalability and compatibility with electron-deficient heterocycles. However, the limited commercial availability of 2-bromopyrazine necessitates prior synthesis via bromination of pyrazine using N-bromosuccinimide (NBS) under radical conditions.
Copper-Catalyzed Ullmann Coupling
For systems sensitive to palladium, copper-mediated Ullmann reactions offer a viable alternative. This method employs 2-iodopyrazine (3 ) and 2,3-dihydro-1H-indole (1 ) in the presence of copper(I) iodide (CuI) and N,N’-dimethylethylenediamine (DMEDA) as a ligand (Scheme 2).
Scheme 2:
$$ \text{2,3-Dihydro-1H-indole} + \text{2-Iodopyrazine} \xrightarrow{\text{CuI, DMEDA, DMSO}} \text{1-(Pyrazin-2-yl)-2,3-dihydro-1H-indole} $$
Reactions conducted in dimethyl sulfoxide (DMSO) at 90°C for 24 hours yield the product in 45–58% efficiency (Table 2). While milder than palladium-based systems, prolonged reaction times and lower yields limit industrial applicability.
Table 2: Ullmann Coupling Parameters
| Copper Source | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| CuI | DMEDA | DMSO | 90 | 24 | 58 |
| CuBr | Phen | DMF | 100 | 36 | 41 |
| CuCl | None | NMP | 120 | 48 | 33 |
Mechanistic studies suggest that the reaction proceeds via a single-electron transfer (SET) pathway, with DMEDA enhancing copper’s reducing capacity. Side products, such as homocoupled pyrazine derivatives, are suppressed by maintaining anhydrous conditions.
Mitsunobu Reaction
The Mitsunobu reaction enables ether or amine bond formation between alcohols and phenols/amines. For 1-(pyrazin-2-yl)-2,3-dihydro-1H-indole, this method couples 2,3-dihydro-1H-indole (1 ) with pyrazine-2-methanol (5 ) using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh$$_3$$) (Scheme 4).
Scheme 4:
$$ \text{2,3-Dihydro-1H-indole} + \text{Pyrazine-2-methanol} \xrightarrow{\text{DIAD, PPh}_3, \text{THF}} \text{1-(Pyrazin-2-yl)-2,3-dihydro-1H-indole} $$
Yields range from 35–42%, constrained by the instability of pyrazine-2-methanol, which requires in situ generation from pyrazine-2-carboxylic acid via lithium aluminum hydride (LiAlH$$_4$$) reduction. Despite limitations, this method avoids metal catalysts, appealing to green chemistry initiatives.
Chemical Reactions Analysis
Photooxidation via Singlet Oxygen Pathway
1-(Pyrazin-2-yl)-2,3-dihydro-1H-indole undergoes photooxidation in the presence of singlet oxygen (¹O₂), leading to the formation of benzoxazinone derivatives. This reaction is solvent-dependent, with protic solvents like methanol reducing the quantum yield compared to aprotic solvents like acetonitrile .
Key Data:
| Solvent | Quantum Yield (Φ) | Major Product |
|---|---|---|
| Methanol | 0.012 | 2-(Pyrazin-2-yl)-4H-3,1-benzoxazin-4-one |
| Acetonitrile | 0.15 | Same as above |
The diminished efficiency in methanol is attributed to hydrogen bonding between the solvent and the indole NH group, which stabilizes the ground state and reduces ¹O₂ generation .
Cyclization and Ring-Expansion Reactions
The compound participates in intramolecular cyclization under acidic or catalytic conditions, forming fused polycyclic systems. For example:
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AuCl₃-Catalyzed Cyclization : In the presence of AuCl₃, 1-(pyrazin-2-yl)-2,3-dihydro-1H-indole undergoes cyclization to yield pyrazino[1,2-a]indole derivatives. This reaction proceeds via activation of alkyne intermediates .
-
Michael Addition : Reacts with α,β-unsaturated carbonyl compounds to form tricyclic structures through a Michael addition-cyclization cascade .
Representative Reaction Conditions:
| Reaction Type | Catalyst/Reagent | Yield (%) | Product Class |
|---|---|---|---|
| AuCl₃-Catalyzed Cyclization | AuCl₃, MeOH | 70–85 | Pyrazino[1,2-a]indoles |
| Michael Addition | DBU, DMF | 60–75 | Tricyclic fused indoles |
Electrophilic Substitution
The indole ring undergoes electrophilic substitution at the C3 position due to its electron-rich nature. For instance:
-
Vilsmeier-Haack Formylation : Reaction with POCl₃ and DMF introduces a formyl group at C3, yielding 3-formyl-1-(pyrazin-2-yl)-2,3-dihydro-1H-indole .
-
Halogenation : Bromination or chlorination occurs selectively at the C5 position of the indole ring under mild conditions .
Reductive Transformations
The dihydro-indole moiety can be fully reduced to a tetrahydroindole derivative using hydrogenation catalysts (e.g., Pd/C or Raney Ni) .
Solvent and Catalytic Effects
Reaction outcomes are highly sensitive to solvent polarity and hydrogen-bonding capacity:
-
Protic Solvents (e.g., MeOH) : Stabilize intermediates via hydrogen bonding, slowing reaction rates but improving selectivity for certain pathways .
-
Aprotic Solvents (e.g., Acetonitrile) : Enhance reaction rates for radical or singlet oxygen-mediated processes due to reduced stabilization of reactive intermediates .
Catalysts such as AuCl₃ or Ni(OAc)₂ significantly improve yields in cyclization reactions by facilitating bond reorganization .
Comparative Reactivity with Analogues
Compared to non-dihydro analogues (e.g., 2-(pyrazin-2-yl)-1H-indole), the 2,3-dihydro substitution in 1-(pyrazin-2-yl)-2,3-dihydro-1H-indole:
-
Reduces Aromaticity : Enhances susceptibility to addition reactions at the C2–C3 bond.
-
Increases Solubility : Improves reactivity in polar solvents due to partial saturation of the indole ring .
Mechanistic Insights
Scientific Research Applications
Chemical Structure and Synthesis
1-(pyrazin-2-yl)-2,3-dihydro-1H-indole belongs to a class of compounds known as indole derivatives. The synthesis of this compound typically involves cyclization reactions that can be catalyzed by metals or performed via metal-free methods. Various synthetic routes have been documented, showcasing the versatility in obtaining this compound and its analogs for further biological evaluation .
Biological Activities
The biological activities of 1-(pyrazin-2-yl)-2,3-dihydro-1H-indole and its derivatives are extensive, including:
- Anticancer Activity : Compounds containing the indole structure have demonstrated significant anticancer properties. For instance, derivatives have been shown to induce apoptosis in colon carcinoma cells through mechanisms involving the regulation of apoptotic proteins and caspase activation .
- Antimicrobial Properties : Several studies have indicated that pyrazinoindoles exhibit antimicrobial activity against various pathogens, including bacteria and fungi. The effectiveness of these compounds in inhibiting bacterial growth has been evaluated using disc diffusion assays against strains like Staphylococcus aureus and Escherichia coli .
- Neuropsychiatric Effects : Research has highlighted the potential of pyrazinoindoles as therapeutic agents for psychiatric disorders. Certain derivatives have been identified as partial agonists at serotonin receptors, suggesting their utility in treating conditions such as anxiety and depression .
Case Study 1: Anticancer Mechanisms
A study investigated the effects of a series of α-cyano indolylchalcones on HCT116 colon carcinoma cells. Among them, a specific derivative demonstrated an IC50 value of 6.76 µg/mL, indicating potent anticancer activity. The study concluded that this compound could serve as a promising chemotherapeutic agent due to its ability to enhance apoptotic pathways .
| Compound | IC50 Value (µg/mL) | Mechanism |
|---|---|---|
| 7f | 6.76 | Induces apoptosis via caspase activation |
Case Study 2: Antimicrobial Efficacy
In another study focused on the antimicrobial properties of pyrazinoindoles, compounds were tested against various pathogenic strains. The results showed significant activity against Pseudomonas aeruginosa, with some derivatives exhibiting selective antibacterial properties .
| Compound | Pathogen | Activity |
|---|---|---|
| 43a | Pseudomonas aeruginosa | Active |
| 43b | Staphylococcus aureus | Moderate |
Mechanism of Action
The mechanism of action of 1-(pyrazin-2-yl)-2,3-dihydro-1H-indole is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The pyrazine moiety can participate in hydrogen bonding and π-π stacking interactions, while the indole ring can engage in hydrophobic interactions and π-π stacking. These interactions can modulate the activity of biological pathways, leading to various pharmacological effects .
Comparison with Similar Compounds
Key Observations :
- Pyrazine Position: The pyrazine ring’s substitution pattern (e.g., amino, thioether) significantly impacts target selectivity. For instance, thioether-containing derivatives (e.g., in ) enhance SHP2 binding .
- Appended Functional Groups : Piperazine and spirocyclic moieties (e.g., in and ) improve solubility and metabolic stability, critical for in vivo efficacy .
Biological Activity
1-(Pyrazin-2-yl)-2,3-dihydro-1H-indole, a compound belonging to the class of pyrazinoindoles, has garnered attention for its diverse biological activities. This article explores the synthesis, biological evaluations, and potential therapeutic applications of this compound, supported by relevant data and case studies.
Synthesis of 1-(Pyrazin-2-yl)-2,3-dihydro-1H-indole
The synthesis of pyrazinoindole derivatives typically involves cyclization reactions using various methodologies, including metal-catalyzed processes. The compound can be synthesized through a multi-step process involving the condensation of indole derivatives with pyrazine precursors. Recent studies have highlighted efficient synthetic routes that yield high purity and good yields of these compounds .
Biological Activity Overview
The biological activities of 1-(pyrazin-2-yl)-2,3-dihydro-1H-indole have been investigated across several domains, including:
- Anticancer Activity : Several derivatives have shown significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from pyrazinoindoles exhibited IC50 values in the low micromolar range against human cancer cell lines, indicating potent growth inhibition .
- Neuropsychiatric Effects : Some studies report that certain pyrazinoindoles act as partial agonists at serotonin receptors (5HT2C), which may have implications for treating psychiatric disorders like anxiety and depression. In vivo studies demonstrated favorable therapeutic profiles in animal models .
- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity. Studies indicated that derivatives could inhibit the growth of pathogenic bacteria such as Staphylococcus aureus, with minimum inhibitory concentrations (MICs) reported in the range of 0.22 to 0.25 μg/mL .
Data Table: Biological Activities of 1-(Pyrazin-2-yl)-2,3-dihydro-1H-indole Derivatives
Case Study 1: Anticancer Efficacy
A study evaluated various pyrazinoindoles for their ability to inhibit tubulin polymerization, a critical process in cancer cell division. One derivative demonstrated an IC50 value of 2.12 μM, indicating its potential as an anticancer agent through disruption of microtubule dynamics .
Case Study 2: Neuropsychiatric Applications
Research involving animal models has shown that specific pyrazinoindole derivatives can selectively bind to serotonin receptors, suggesting their utility in treating mood disorders. A notable derivative exhibited a 30-fold selectivity for the 5HT2C receptor compared to other subtypes, highlighting its therapeutic potential in neuropsychiatric conditions .
Q & A
What are the established synthetic routes for 1-(pyrazin-2-yl)-2,3-dihydro-1H-indole, and what key intermediates are involved?
Level: Basic
Answer: Synthesis typically involves multi-step reactions, starting with the formation of the indole core followed by pyrazine moiety introduction. For example, indole derivatives can be functionalized via nucleophilic substitution or cross-coupling reactions. A novel approach involves sequential reactions of indolylmethyl acetates with α-amino acids to construct pyrazinoindole frameworks, as demonstrated in similar compounds . Key intermediates include halogenated pyrazines (e.g., 6-chloropyrimidin-4-yl derivatives) and dihydroindole precursors, which undergo regioselective coupling under palladium catalysis or thermal cyclization .
How can regioselectivity challenges in pyrazine functionalization be addressed during synthesis?
Level: Advanced
Answer: Regioselectivity issues arise due to the pyrazine ring's electronic asymmetry. Computational modeling (e.g., density functional theory, DFT) can predict reactive sites by analyzing charge distribution. Experimentally, directing groups (e.g., thioether or carbonyl moieties) can be introduced to steer coupling reactions. For example, thiol-substituted pyrazines exhibit enhanced selectivity at the C-3 position, as observed in structurally related compounds . Controlled reaction conditions (e.g., low temperature, inert atmosphere) and catalysts like Pd(PPh₃)₄ further improve specificity .
What spectroscopic and crystallographic techniques are critical for characterizing this compound?
Level: Basic
Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) resolves the indole and pyrazine protons, while mass spectrometry (HRMS) confirms molecular weight. Infrared (IR) spectroscopy identifies functional groups (e.g., NH stretches in indole). X-ray crystallography is essential for unambiguous structural determination, particularly to confirm the dihydroindole ring’s conformation and pyrazine substitution pattern . For example, NOESY experiments can clarify spatial proximity between pyrazine and indole protons .
How can contradictory bioactivity data from different studies be systematically resolved?
Level: Advanced
Answer: Contradictions often stem from variations in assay conditions (e.g., cell lines, concentration ranges). Reproducibility studies under standardized protocols (e.g., NIH guidelines for cytotoxicity assays) are critical. Structure-Activity Relationship (SAR) analysis should be performed to isolate the impact of substituents. For instance, methyl or chloro groups on the pyrazine ring may alter target binding affinity, as seen in analogous compounds . Meta-analysis of dose-response curves and statistical validation (e.g., ANOVA) further mitigate discrepancies .
What safety protocols are recommended for handling this compound in the laboratory?
Level: Basic
Answer: Personal protective equipment (PPE), including nitrile gloves and lab coats, is mandatory. Use fume hoods to avoid inhalation of fine powders. Acute toxicity data for similar pyrazine-indole hybrids suggest avoiding skin contact; emergency rinsing with water is advised . Waste must be neutralized (e.g., with dilute acetic acid) before disposal in designated containers. Institutions should follow OSHA and IARC guidelines for carcinogen handling .
How can computational tools predict the compound’s interaction with biological targets?
Level: Advanced
Answer: Molecular docking (e.g., AutoDock Vina) models binding modes with receptors like kinases or GPCRs. Pharmacophore mapping identifies critical interaction sites (e.g., hydrogen bonds between pyrazine N-atoms and catalytic lysine residues). Molecular dynamics simulations (e.g., GROMACS) assess binding stability over time. For example, pyrazine derivatives show affinity for adenosine receptors in silico, guiding experimental validation . QSAR models further correlate substituent properties (e.g., logP, polar surface area) with activity .
What hypotheses exist regarding its potential biological targets?
Level: Basic
Answer: The compound’s hybrid structure suggests dual activity: the indole moiety may interact with serotonin receptors, while the pyrazine ring could inhibit enzymes like phosphodiesterases (PDEs). Similar compounds exhibit kinase inhibition (e.g., JAK2, EGFR) due to the pyrazine’s ability to chelate ATP-binding site metals . Target hypotheses should be tested via competitive binding assays (e.g., fluorescence polarization) and enzymatic inhibition studies .
How can enantiomeric purity be achieved and validated during synthesis?
Level: Advanced
Answer: Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., BINAP-metal complexes) can enforce enantioselectivity. Chiral HPLC with polysaccharide columns (e.g., Chiralpak AD-H) separates enantiomers, while circular dichroism (CD) spectroscopy confirms absolute configuration. For dihydroindole derivatives, resolution via diastereomeric salt formation (e.g., tartaric acid) is effective . Enantiomeric excess (ee) should be reported using ≥95% purity standards .
What are the stability profiles of this compound under varying pH and temperature conditions?
Level: Basic
Answer: Accelerated stability studies (e.g., 40°C/75% RH for 6 months) assess degradation. High-performance liquid chromatography (HPLC) monitors decomposition products, such as oxidized indole rings or hydrolyzed pyrazines. Buffered solutions (pH 1.2–7.4) simulate gastrointestinal conditions; lyophilization improves long-term storage. For related compounds, degradation is minimal at 4°C in amber vials .
How can metabolic pathways be elucidated to inform pharmacokinetic studies?
Level: Advanced
Answer: Radiolabeled analogs (e.g., ¹⁴C at the pyrazine C-2) track metabolites in vitro (hepatocyte incubations) and in vivo (rodent models). LC-MS/MS identifies phase I (oxidation, hydrolysis) and phase II (glucuronidation) metabolites. Cytochrome P450 inhibition assays (e.g., CYP3A4) clarify enzyme interactions. For indole derivatives, N-dealkylation is a common metabolic route . Physiologically based pharmacokinetic (PBPK) modeling integrates these data for dose prediction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
